![molecular formula C20H25N3O2 B1523031 2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺 CAS No. 1214022-77-1](/img/structure/B1523031.png)
2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺
描述
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学研究应用
α1-肾上腺素受体拮抗作用
芳基哌嗪衍生物,包括类似于2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺的化合物,已被研究用于其作为α1-肾上腺素受体拮抗剂的潜力 。这些受体在各种生理过程中起着至关重要的作用,它们的调节可以治疗诸如以下疾病:
神经退行性疾病治疗
α1-肾上腺素受体也与神经退行性疾病有关。 调节这些受体可以为阿尔茨海默病 (AD) 等疾病提供治疗途径,其中观察到 AD 和 α1-肾上腺素受体之间的联系 。
精神疾病管理
由于 α1-肾上腺素受体在中枢神经系统中的重要作用,针对这些受体的化合物可能有助于管理精神疾病。 治疗方法可以包括激活或阻断这些受体,具体取决于预期结果 。
药物合成中间体
像2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺这样的化合物可以作为各种药物合成的中间体。 它们在生产需要特定结构特征才能发挥药理作用的药物方面很有价值 。
PAK4 抑制用于癌症治疗
一系列新的化合物,包括与芳基哌嗪结构相关的化合物,已被评估为 p21 激活激酶 4 (PAK4) 的抑制剂 。PAK4 是癌症治疗中的重要靶点,其抑制可以导致开发新的抗癌药物。
G 蛋白偶联受体 (GPCR) 的配体
芳基哌嗪类化合物已被探索为各种 GPCR 的配体,它们是药物发现中研究最多的靶点。 这些受体参与许多生理过程,它们的调节是治疗广泛疾病的关键 。
未来方向
生化分析
Biochemical Properties
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity, reducing melanin production . Additionally, it interacts with proteins like carbonic anhydrase, showing inhibitory effects that could be useful in treating conditions like glaucoma . These interactions are primarily competitive, where the compound binds to the active sites of these enzymes, preventing their normal substrates from binding.
Cellular Effects
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects various cell types and cellular processes. In melanocytes, it reduces melanin production by inhibiting tyrosinase activity . In other cell types, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also modulate cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, preventing substrate access and subsequent enzymatic reactions . This inhibition can lead to decreased melanin production in melanocytes. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in cellular responses and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of tyrosinase activity and consistent modulation of gene expression . Its stability and activity may decrease with prolonged exposure to light or extreme pH conditions.
Dosage Effects in Animal Models
The effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound can also affect the levels of reactive oxygen species and other metabolites involved in oxidative stress responses. These interactions can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.
Transport and Distribution
Within cells and tissues, 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can be influenced by factors such as its lipophilicity and affinity for certain cellular components.
Subcellular Localization
The subcellular localization of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the cytoplasm can influence cytosolic enzymes and metabolic pathways, while its localization in the nucleus can affect gene expression and transcriptional regulation.
属性
IUPAC Name |
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLWKBIMHNYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
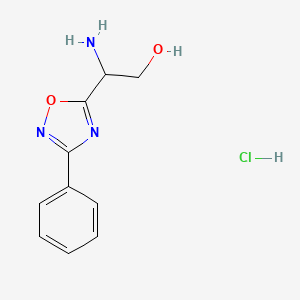
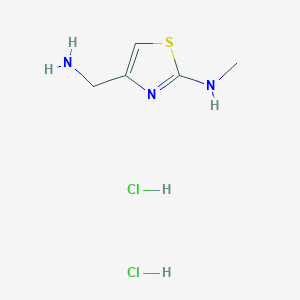
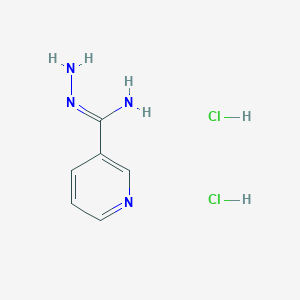

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
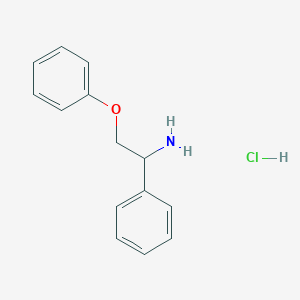
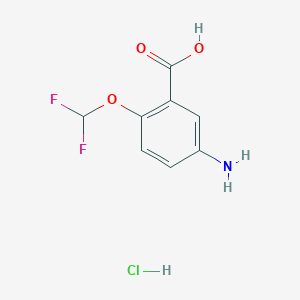
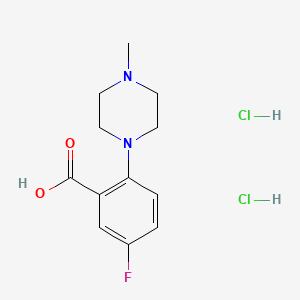
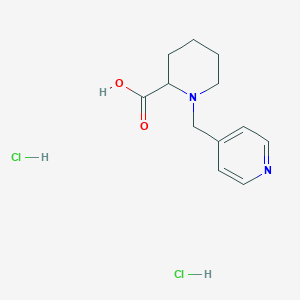
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)
